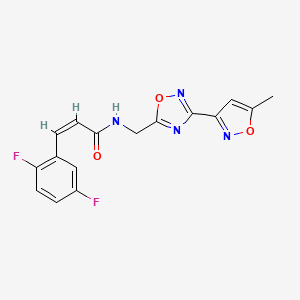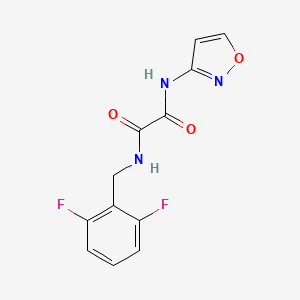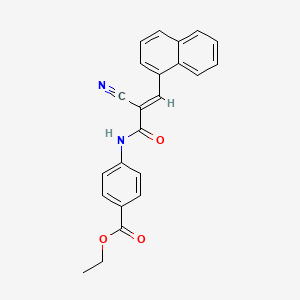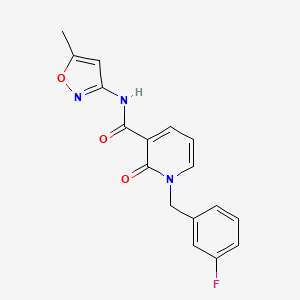![molecular formula C6H8Cl2O2S B2358570 2-Chlorospiro[2.3]hexane-2-sulfonyl chloride CAS No. 2445786-08-1](/img/structure/B2358570.png)
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride is a unique and highly reactive compound used extensively in organic synthesis. Its structure consists of a spirocyclic hexane ring with a chlorine atom and a sulfonyl chloride group attached, making it a valuable reagent for creating complex molecules. This compound’s high reactivity and distinctive structure make it an essential tool for developing novel compounds with potential pharmaceutical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorospiro[2.3]hexane-2-sulfonyl chloride typically involves the reaction of spiro[2.3]hexane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{Spiro[2.3]hexane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process includes the use of advanced reactors and purification techniques to ensure the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group or other functional groups.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Various substituted spirohexane derivatives.
Reduction Reactions: Sulfonyl derivatives or other reduced products.
Oxidation Reactions: Sulfonic acids or other oxidized compounds.
Wissenschaftliche Forschungsanwendungen
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme-catalyzed reactions.
Medicine: Utilized in the development of pharmaceutical intermediates and potential drug candidates.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Chlorospiro[2.3]hexane-2-sulfonyl chloride involves its high reactivity due to the presence of the sulfonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various derivatives. The spirocyclic structure also contributes to its reactivity by providing a strained ring system that facilitates chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chlorospiro[2.3]hexane-1-sulfonyl chloride
- 2-Bromospiro[2.3]hexane-2-sulfonyl chloride
- 2-Fluorospiro[2.3]hexane-2-sulfonyl chloride
Uniqueness
2-Chlorospiro[2.3]hexane-2-sulfonyl chloride is unique due to its specific combination of a spirocyclic hexane ring with a chlorine atom and a sulfonyl chloride group. This combination provides a distinct reactivity profile that is not observed in other similar compounds. Its high reactivity and ability to form a wide range of derivatives make it a valuable tool in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
2-chlorospiro[2.3]hexane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2S/c7-6(11(8,9)10)4-5(6)2-1-3-5/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUPIOIVCZXZOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2(S(=O)(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[3-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethoxybenzamide](/img/structure/B2358490.png)

![2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2358495.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2358497.png)



![Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2358501.png)

![{[4-(Difluoromethoxy)butoxy]methyl}benzene](/img/structure/B2358504.png)
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B2358505.png)
![8-Thia-1-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2358508.png)
![4-[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2358509.png)
